21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

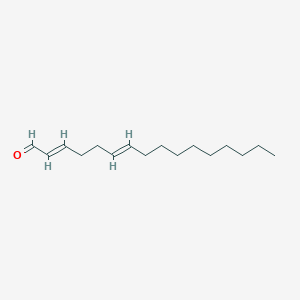

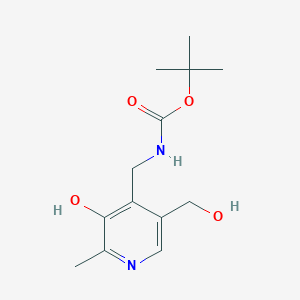

Synthesis pathways for steroid derivatives similar to "21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt" involve multi-step chemical reactions, including oxidation, reduction, and functional group transformations. One method details the preparation of related compounds through the rearrangement of epoxy steroids by mineral acids, followed by stereospecific reduction and acetoxylation processes. This method highlights the importance of introducing functional groups like acetoxy to achieve desired stereochemistry and yield enhancements (Gregory et al., 1966).

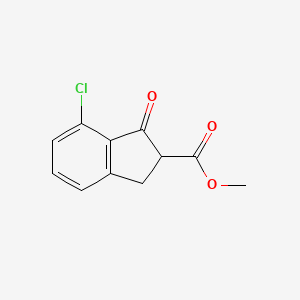

Molecular Structure Analysis

The molecular structure of steroid derivatives is characterized by their cyclopentanoperhydrophenanthrene core, with various functional groups attached that define their chemical behavior. X-ray diffraction analysis provides detailed insights into their crystal structure, confirming the presence of specific functional groups and their configurations. One study describes the crystal structure of a closely related steroid, detailing the conformation of its rings and substituents, which are crucial for understanding its chemical and biological activities (Chávez-Riveros et al., 2014).

Chemical Reactions and Properties

Steroid derivatives undergo a variety of chemical reactions, including oxidation, reduction, and epoxidation, which are essential for introducing or modifying functional groups. These reactions are pivotal for the synthesis of complex steroids and their derivatives. The functional group transfer reaction, for instance, demonstrates the ability to introduce new functional groups at specific positions, expanding the range of possible derivatives and their applications (Girdhar & Ishar, 2002).

Physical Properties Analysis

The physical properties of steroid derivatives, such as solubility, crystal form, and melting point, are influenced by their molecular structure and the presence of specific functional groups. Studies on the crystal forms of hydrocortisone esters, for example, reveal how the arrangement of molecules in the crystal lattice and the presence of solvent molecules affect their reactivity and stability (Byrn & Kessler, 1987).

Safety And Hazards

properties

CAS RN |

70795-33-4 |

|---|---|

Product Name |

21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt |

Molecular Formula |

C₂₅H₃₃NaO₇ |

Molecular Weight |

468.52 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.